molecular formula C15H16N2O B12214267 2-(naphthalen-1-yl)-N'-(propan-2-ylidene)acetohydrazide

2-(naphthalen-1-yl)-N'-(propan-2-ylidene)acetohydrazide

Cat. No.: B12214267
M. Wt: 240.30 g/mol
InChI Key: QAIUVLWFOAEKMZ-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a naphthalene ring and an acetohydrazide moiety, which are connected through a propan-2-ylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide typically involves the condensation reaction between naphthalene-1-carboxylic acid hydrazide and acetone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of 2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Naphthalene derivatives with various functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazides with different functional groups.

Scientific Research Applications

2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide exerts its effects involves interactions with various molecular targets. The naphthalene ring can intercalate with DNA, leading to potential anticancer activity. The hydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1-carboxylic acid hydrazide
  • Acetohydrazide
  • Propan-2-ylidene derivatives

Uniqueness

2-(naphthalen-1-yl)-N’-(propan-2-ylidene)acetohydrazide is unique due to its specific combination of a naphthalene ring and an acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-naphthalen-1-yl-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C15H16N2O/c1-11(2)16-17-15(18)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

QAIUVLWFOAEKMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C

Origin of Product

United States

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